molecular formula C5H9ClN4 B1442737 2-hydrazinyl-4-methylpyrimidine hydrochloride CAS No. 90586-89-3

2-hydrazinyl-4-methylpyrimidine hydrochloride

Cat. No.: B1442737
CAS No.: 90586-89-3
M. Wt: 160.6 g/mol
InChI Key: PANSVJMJTJFBBG-UHFFFAOYSA-N
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Description

2-hydrazinyl-4-methylpyrimidine hydrochloride is a chemical compound with the molecular formula C5H8N4·HCl It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

2-hydrazinyl-4-methylpyrimidine hydrochloride can be synthesized through several methods. One common method involves the nucleophilic substitution of halogen atoms in pyrimidines or their N-oxides by reaction with hydrazine hydrate. This reaction is typically carried out in a solvent such as pyridine, dioxane, ethanol, acetonitrile, tetrahydrofuran (THF), dimethylformamide (DMF), or methylene chloride, at temperatures ranging from 0 to 150°C .

Industrial Production Methods

For industrial production, the synthesis of this compound often involves the reaction of 2-methoxy-5-fluorouracil with phosphorus oxychloride in the presence of an organic solvent and an acid-binding agent like triethylamine. The resulting 2-methoxy-4-chloro-5-fluoropyrimidine is then reacted with hydrazine hydrate to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

2-hydrazinyl-4-methylpyrimidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: It undergoes nucleophilic substitution reactions, particularly with halogenated pyrimidines.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine hydrate, phosphorus oxychloride, and various solvents like ethanol, acetonitrile, and DMF. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific catalysts.

Major Products Formed

The major products formed from these reactions include various hydrazine derivatives and substituted pyrimidines, which are of interest for their potential biological activities and applications in pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-hydrazinyl-4-methylpyrimidine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or interfere with the synthesis of nucleic acids. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-4-methylpyrimidine hydrochloride
  • 2-Methoxy-4-hydrazino-5-fluoropyrimidine
  • 2,4-Dihydrazinopyridine

Uniqueness

2-hydrazinyl-4-methylpyrimidine hydrochloride is unique due to its specific hydrazine substitution, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

(4-methylpyrimidin-2-yl)hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4.ClH/c1-4-2-3-7-5(8-4)9-6;/h2-3H,6H2,1H3,(H,7,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PANSVJMJTJFBBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90586-89-3
Record name Pyrimidine, 2-hydrazinyl-4-methyl-, hydrochloride (1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90586-89-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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